Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
“Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound . It is a derivative of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazopyridine derivatives, including “this compound”, has been a subject of interest in recent years . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis
The molecular structure of this compound includes a fused bicyclic 5–6 heterocycle, with a bromo, iodo, and trifluoromethyl substituents . The InChI code for this compound is1S/C8H3BrF3IN2/c9-5-1-4 (8 (10,11)12)3-15-6 (13)2-14-7 (5)15/h1-3H
. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 390.93 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactivity
- Reactions with 2-Aminopyridines and Related Compounds: Methyl 3-bromoacetylazulene-1-carboxylate shows reactions with 2-aminopyridines to produce imidazo[1,2-a]pyridine derivatives, demonstrating its role in synthesizing nitrogen-heterocycles which could be significant in medicinal chemistry (Imafuku, Miyashita, & Kikuchi, 2003).
- Methodology for Room Temperature Ionic Liquids (RTILs): Direct methylation or trifluoroethylation of imidazole and pyridine derivatives provides a simple route to various RTILs, highlighting the potential application in green chemistry and ionic liquid synthesis (Zhang, Martin, & Desmarteau, 2003).
Catalysis and Functionalization
- Copper(I)-Catalyzed Arylation: The copper(I)-catalyzed arylation of substituted imidazo[1,2-a]pyridine has been developed, applicable to various aryl electrophiles. This method is crucial for constructing functionalized imidazo[1,2-a]pyridine core π-systems (Cao et al., 2012).
Synthesis of Heterocycles
- Synthesis of Imidazo[1,2-a]pyridines: A process using bis(acetyloxy)(phenyl)-λ³-iodane as an oxidant indicates the importance of catalyst quantity in generating specific imidazo[1,2-a]pyridines or α-acetoxylation of β-keto esters (Wang, Ma, & Yu, 2011).
- Environmental Friendly Synthesis using Ionic Liquid: An environmentally friendly approach for synthesizing highly substituted imidazoles using Bronsted acidic ionic liquid under thermal solvent-free conditions indicates the compound's relevance in sustainable chemistry (Shaterian & Ranjbar, 2011).
Advanced Synthesis Techniques
- Continuous Flow Synthesis: The first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid represents a significant advancement in synthesis methodology (Herath, Dahl, & Cosford, 2010).
Potential Applications in Drug Discovery
- Synthesis of Tyrosyl-tRNA Synthetase Inhibitors: Novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and characterized as potential inhibitors of S. aureus tyrosyl-tRNA synthetase, highlighting potential applications in antimicrobial drug discovery (Jabri et al., 2023).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
Imidazopyridine derivatives, including “Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate”, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future direction of research could involve further exploration of these compounds for their potential use in treating these and other diseases.
Mechanism of Action
Target of action
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
The exact mode of action can vary depending on the specific compound and its targets. For example, some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Biochemical pathways
The affected pathways can also vary depending on the specific compound and its targets. For instance, some imidazo[1,2-a]pyridine derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Pharmacokinetics
The pharmacokinetic properties of imidazo[1,2-a]pyridines can vary greatly depending on the specific compound. For example, one compound known as Q203 displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of action
The result of action can vary depending on the specific compound and its targets. For instance, in an acute TB mouse model, treatment with Q203 resulted in a significant reduction of bacterial load .
Biochemical Analysis
Cellular Effects
Imidazo[1,2-a]pyridines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazo[1,2-a]pyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3IN2O2/c1-19-9(18)6-7(11)17-3-4(15)2-5(8(17)16-6)10(12,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCSBTLKSYAQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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